6-Bromo-1,3-dimethylindolin-2-one
Overview
Description
6-Bromo-1,3-dimethylindolin-2-one is a chemical compound belonging to the indole family, characterized by a bromine atom at the 6th position and two methyl groups at the 1st and 3rd positions of the indolin-2-one structure. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-dimethylindolin-2-one typically involves the bromination of 1,3-dimethylindolin-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indolinone derivative, while oxidation can produce a corresponding ketone or aldehyde .
Scientific Research Applications
6-Bromo-1,3-dimethylindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring system play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,3-dimethylindolin-2-one: Similar in structure but with different substitution patterns.
1,3-Dimethylindolin-2-one: Lacks the bromine atom, leading to different chemical and biological properties.
6-Chloro-1,3-dimethylindolin-2-one: Chlorine instead of bromine, affecting its reactivity and applications.
Uniqueness
6-Bromo-1,3-dimethylindolin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
6-Bromo-1,3-dimethylindolin-2-one is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom and two methyl groups on the indole framework, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrN O
- Molecular Weight : Approximately 224.1 g/mol
- Structural Features : The presence of a bromine atom at position six and two methyl groups contributes to its reactivity and interaction with biological targets .
Research indicates that this compound may exhibit various mechanisms of action, including:
- Inhibition of Protein Targets : Preliminary studies suggest that compounds with similar structures can interact with proteins involved in critical signaling pathways related to cancer and inflammation .
- Nucleophilic Substitution Reactions : The bromine atom allows for nucleophilic substitution reactions, enhancing its potential as a versatile intermediate in drug synthesis .
Anticancer Properties
Several studies have investigated the anticancer potential of indole derivatives, including this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that indole derivatives can induce apoptosis and inhibit cell proliferation. For instance, compounds structurally similar to this compound demonstrated significant cytotoxicity against breast and colon cancer cell lines .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests it may possess anti-inflammatory properties:
- Cytokine Modulation : Research indicates that indole derivatives can modulate cytokine production, potentially reducing inflammation in models of chronic inflammatory diseases .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The placement of bromine and methyl groups plays a crucial role in determining its pharmacological properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bromine at position six; two methyl groups | Potential anticancer and anti-inflammatory activity |
5-Bromo-1,3-dimethylindolin-2-one | Bromine at position five; two methyl groups | Different reactivity profile; less studied |
6-Bromo-1-methylindolin-2-one | Bromine at position six; one methyl group | Variations in pharmacological properties |
Properties
IUPAC Name |
6-bromo-1,3-dimethyl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-8-4-3-7(11)5-9(8)12(2)10(6)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJGXFVNXAQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C(C=C2)Br)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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